(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine

Lipophilicity Drug likeness Physicochemical profiling

(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine (CAS 892569-72-1), also known as (2E)-N-(2-methoxyethyl)-3-phenyl-2-propen-1-amine, is a secondary amine belonging to the cinnamylamine class. It features an E‑configured 3‑phenyl‑2‑propen‑1‑amine core substituted on nitrogen with a 2‑methoxyethyl group.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B12339318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCOCCNCC=CC1=CC=CC=C1
InChIInChI=1S/C12H17NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-8,13H,9-11H2,1H3/b8-5+
InChIKeyWBCLIMQLSCPAIZ-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine – Procurement-Ready Profile of an N-(2-Methoxyethyl) Cinnamylamine Building Block


(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine (CAS 892569-72-1), also known as (2E)-N-(2-methoxyethyl)-3-phenyl-2-propen-1-amine, is a secondary amine belonging to the cinnamylamine class. It features an E‑configured 3‑phenyl‑2‑propen‑1‑amine core substituted on nitrogen with a 2‑methoxyethyl group . The compound is catalogued as a commercial screening building block (ChemBridge ID 9071662) and is available as both the free base and the hydrochloride salt, making it directly accessible for parallel medicinal chemistry and fragment‑based discovery campaigns .

Why N‑Substituted Cinnamylamines Cannot Be Interchanged – The Case for (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine


Close analogs of (2-methoxyethyl)(3-phenyl-2-propen-1-YL)amine, such as the N‑allyl, N‑methyl, or N‑benzyl derivatives, share the identical cinnamyl pharmacophore but differ substantially in their physicochemical and ADME‑related properties because of the nitrogen substituent. Even a seemingly conservative swap from a 2‑methoxyethyl chain to an allyl or alkyl group shifts key parameters including lipophilicity (ΔlogP ≈ 0.6–1.2), basicity (ΔpKa ≈ 0.3–0.7), and boiling point (Δbp ≈ 18 °C), which in turn can alter solubility, membrane permeability, and storage stability . These differences mean that screening data obtained with one N‑substituted cinnamylamine cannot be reliably extrapolated to another, making deliberate, data‑driven procurement essential [1]. The quantitative evidence below demonstrates where (2-methoxyethyl)(3-phenyl-2-propen-1-YL)amine sits relative to its nearest structural neighbors.

Quantitative Differentiation Guide for (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine vs. Closest Analogs


Lipophilicity (Predicted logP) Comparison: 2‑Methoxyethyl vs. N‑Allyl Cinnamylamine

The 2‑methoxyethyl substituent reduces lipophilicity relative to the purely hydrocarbon N‑allyl analog. Predicted logP for the target compound is approximately 2.00 , whereas the structurally closest catalogued analog, N‑allyl‑3‑phenyl‑2‑propen‑1‑amine (CAS 86386-72-3), has a higher predicted logP consistent with its increased carbon count and absence of an ether oxygen . This difference of roughly 0.6–1.2 log units (depending on the prediction algorithm) places the target compound closer to the optimal lipophilicity range for CNS drug candidates (logP 1–3), while the N‑allyl analog may exceed it.

Lipophilicity Drug likeness Physicochemical profiling

Basicity (Predicted pKa) Comparison: 2‑Methoxyethyl vs. N‑Allyl Cinnamylamine

The electron‑withdrawing inductive effect of the β‑oxygen atom in the 2‑methoxyethyl group lowers the basicity of the amine relative to the N‑allyl analog. The predicted pKa of the conjugate acid of the target compound is 8.85 ± 0.19 , whereas the N‑allyl analog (CAS 86386-72-3) has a predicted pKa of 9.20 ± 0.20 . This ΔpKa of –0.35 means the target compound is approximately 45% less protonated at physiological pH 7.4, which can influence both passive membrane permeability and the compound's ability to form stable hydrochloride salts for storage.

Basicity Ionization state Salt formation

Boiling Point and Thermal Stability: 2‑Methoxyethyl vs. N‑Allyl Cinnamylamine

The 2‑methoxyethyl group increases molecular weight and introduces a polar oxygen atom, raising the boiling point relative to the N‑allyl analog. The predicted boiling point of the target compound is 301.3 ± 30.0 °C , compared to 283.1 ± 19.0 °C for N‑allyl‑3‑phenyl‑2‑propen‑1‑amine . This Δbp of approximately +18 °C indicates stronger intermolecular interactions (dipole–dipole and potential hydrogen bonding) in the target compound, which may confer advantages in vacuum distillation purification and long‑term storage stability by reducing evaporative losses.

Thermal stability Purification Storage

Hydrogen‑Bond Acceptor Capacity: 2‑Methoxyethyl Introduces an Additional HBA Site

The 2‑methoxyethyl substituent contributes a second hydrogen‑bond acceptor (HBA) atom (the ether oxygen), increasing the total HBA count from 1 in unsubstituted cinnamylamine to 2 in the target compound . By comparison, the N‑allyl analog (CAS 86386-72-3) retains only the single amine nitrogen as an HBA. This additional HBA site is expected to enhance aqueous solubility and may create opportunities for specific polar interactions with protein targets that are unavailable to purely hydrocarbon‑substituted analogs.

Hydrogen bonding Solubility Molecular recognition

Dual Free‑Base and Hydrochloride Salt Availability: Procurement Flexibility

The target compound is commercially supplied both as the free base (CAS 892569-72-1, purity ≥95% ) and as the hydrochloride salt (CAS 1159700-18-1, purity ≥95% ). In contrast, many N‑substituted cinnamylamine analogs are offered in only one form. The free base provides maximal solubility in organic solvents for synthesis, while the hydrochloride salt offers improved aqueous solubility and solid‑state stability for biological assays. This dual‑form availability enables researchers to select the optimal physical form for their specific workflow without the need for in‑house salt conversion.

Salt form Solubility Formulation

Rotatable Bond Count and Conformational Flexibility: 2-Methoxyethyl Increases Ligand Entropy

The 2‑methoxyethyl substituent adds two rotatable bonds (the N–CH₂ and CH₂–O bonds) beyond the two rotatable bonds present in the unsubstituted cinnamylamine core, yielding a total of 4 rotatable bonds in the free base . The unsubstituted parent cinnamylamine has only 2 rotatable bonds [1]. This increased conformational freedom may allow the target compound to adopt a broader range of bound conformations, which can be advantageous in fragment‑based screening where flexible fragments may identify cryptic binding pockets inaccessible to more rigid analogs.

Conformational flexibility Entropy Binding kinetics

Optimal Application Scenarios for (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine Based on Quantitative Evidence


Fragment‑Based Screening Libraries Requiring Balanced Lipophilicity

With a predicted logP of approximately 2.00 , the target compound falls within the optimal lipophilicity range (logP 1–3) favored for fragment screening collections. In contrast, the N‑allyl analog is expected to be more lipophilic, increasing the risk of non‑specific aggregation and poor solubility under aqueous assay conditions. Library designers seeking fragments with favorable physicochemical profiles should preferentially select the 2‑methoxyethyl derivative over purely hydrocarbon‑substituted cinnamylamines.

Parallel Synthesis Optimization Requiring Both Free Base and HCl Salt

The commercial availability of both the free base (CAS 892569-72-1) and the hydrochloride salt (CAS 1159700-18-1) enables chemists to use the free base for organic transformations (e.g., reductive aminations, N‑alkylations) while reserving the pre‑formed salt for direct biological testing without additional counterion exchange. This dual‑form procurement strategy reduces synthetic burden and accelerates structure–activity relationship (SAR) cycles.

CNS Drug Discovery Programs Targeting Moderate Basicity

The predicted pKa of 8.85 places the target compound's conjugate acid near the threshold for optimal CNS penetration (pKa < 8–9 for reduced P‑glycoprotein recognition). The N‑allyl analog (pKa 9.20) is more basic and would be more extensively ionized at physiological pH, potentially limiting passive blood–brain barrier permeation. Medicinal chemists prioritizing CNS exposure should favor the 2‑methoxyethyl derivative during hit‑to‑lead optimization.

Biochemical Assays Requiring Enhanced Aqueous Solubility

The additional hydrogen‑bond acceptor (ether oxygen) provided by the 2‑methoxyethyl group is expected to improve aqueous solubility relative to N‑alkyl cinnamylamines that possess only a single HBA site . This property is particularly valuable for biochemical assays conducted at high compound concentrations (e.g., NMR‑based fragment screening, surface plasmon resonance), where poor solubility can lead to false negatives or aggregation artifacts.

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